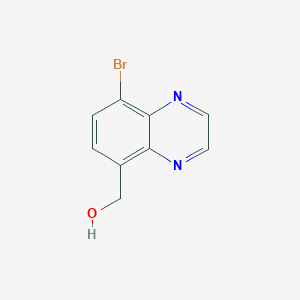
(8-Bromoquinoxalin-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Bromoquinoxalin-5-yl)methanol: is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromine atom at the 8th position and a methanol group at the 5th position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (8-Bromoquinoxalin-5-yl)methanol typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as benzotriazol-1-ol and N-ethyl-N,N-diisopropylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like chromatography.
化学反応の分析
Types of Reactions: (8-Bromoquinoxalin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups like amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium amide or thiourea.
Major Products Formed:
Oxidation: 8-Bromoquinoxalin-5-carboxylic acid.
Reduction: Quinoxalin-5-ylmethanol.
Substitution: 8-Aminoquinoxalin-5-ylmethanol.
科学的研究の応用
Chemistry: (8-Bromoquinoxalin-5-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer. Its mechanism of action involves the inhibition of specific enzymes and pathways critical for the survival of pathogens and cancer cells.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of (8-Bromoquinoxalin-5-yl)methanol involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits enzymes essential for bacterial cell wall synthesis. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but the compound’s ability to disrupt critical biological processes makes it a promising candidate for further research.
類似化合物との比較
Quinoxalin-5-ylmethanol: Lacks the bromine atom, making it less reactive in certain chemical reactions.
8-Bromoquinoxaline: Lacks the methanol group, limiting its applications in biological research.
5-Bromoquinoxalin-6-ylmethanol: Similar structure but with different positioning of functional groups, leading to different chemical and biological properties.
Uniqueness: (8-Bromoquinoxalin-5-yl)methanol’s unique combination of a bromine atom and a methanol group at specific positions makes it highly versatile in both chemical synthesis and biological research. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from similar compounds.
特性
IUPAC Name |
(8-bromoquinoxalin-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBNFGUCEVEOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1CO)N=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B13664852.png)
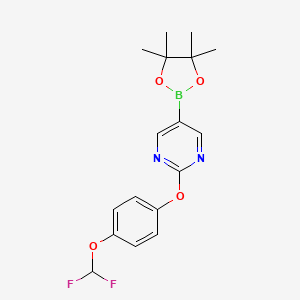
![6-Isopropylimidazo[1,2-b]pyridazine](/img/structure/B13664860.png)
![7-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13664869.png)
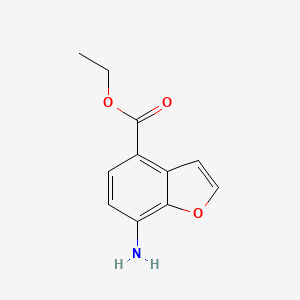
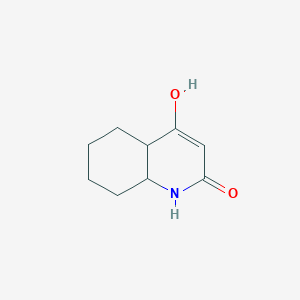
![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13664883.png)
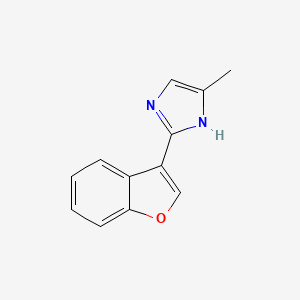
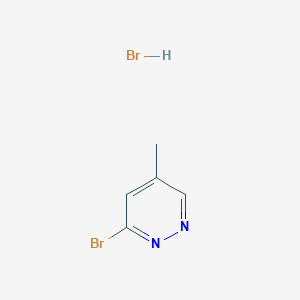
![Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13664900.png)
![4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13664912.png)

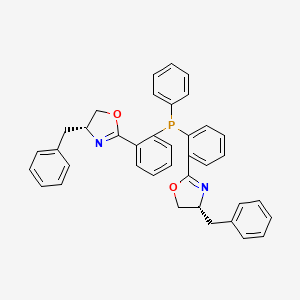
![4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13664940.png)
